Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound classified within the imidazo[1,2-a]pyridine derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromo group and an ethyl acetate moiety enhances its utility in various synthetic pathways and biological interactions.
This compound can be sourced from multiple chemical suppliers and databases, including PubChem and Sigma-Aldrich, where it is listed with its molecular details and synthesis methods. The compound's unique structure is indicated by its Chemical Abstracts Service number, 1363383-34-9, and it has been referenced in various scientific literature focusing on synthetic methodologies and biological applications.
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate belongs to the class of heterocyclic compounds, specifically imidazo[1,2-a]pyridines. This classification is significant due to the pharmacological relevance of imidazole derivatives, which are often explored for their antimicrobial, antiviral, and anticancer properties.
The synthesis of ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate typically involves a two-step process. The initial step includes the reaction of 2-aminopyridine with α-bromoketones to form an intermediate compound. Subsequently, this intermediate undergoes cyclization to yield the desired imidazo[1,2-a]pyridine structure.
The synthesis can be performed using a one-pot procedure that combines the cyclization and bromination steps. Common reagents include tert-butyl hydroperoxide as an oxidizing agent and various bases depending on the specific reaction conditions. The reaction is generally conducted under controlled temperatures to optimize yield and purity.
The molecular formula of ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is , with a molecular weight of approximately 283.12 g/mol. Its structure can be represented using different chemical notation systems:
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)5-9-6-13-10-4-3-8(12)7-14(9)10/h3-4,6-7H,2,5H2,1H3
CCOC(=O)CC1=CN=C2N1C=C(C=C2)Br
These notations provide insights into the compound's connectivity and functional groups.
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions highlight the versatility of ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate in synthetic organic chemistry.
The mechanism of action for ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate primarily involves its interaction with biological targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core is known to modulate enzyme activities through binding interactions. The presence of the bromo substituent may enhance binding affinity and selectivity towards specific biological targets, making it a candidate for further pharmacological studies.
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is characterized by its solid-state at room temperature with a melting point that varies based on purity and synthesis conditions.
Key chemical properties include:
These properties are crucial for determining the compound's behavior in various applications.
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate has several scientific uses:
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate (CAS: 1363383-34-9, C₁₁H₁₁BrN₂O₂, MW: 283.12) serves as a critical synthetic intermediate for pharmaceuticals and radiotracers. The synthesis typically begins with commercially available 2-amino-5-bromopyridine, which undergoes cyclocondensation with ethyl 4-chloroacetoacetate under reflux conditions. This reaction forms the imidazo[1,2-a]pyridine core through a Gould-Jacobs-type mechanism, yielding the 7-bromo substituted scaffold with regioselectivity confirmed by NMR spectroscopy. The ethyl acetate moiety at the 3-position provides a versatile handle for further functionalization through hydrolysis, decarboxylation, or amidation reactions [2] [5] .
Industrial-scale production requires careful optimization to address key challenges: bromine displacement during ring formation (minimized by temperature control below 110°C), impurity profiles (controlled through silica gel chromatography), and crystallization conditions (optimized using ethanol/water mixtures). These improvements enable consistent production of high-purity material (>99.4% HPLC purity) as verified by liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) data. The crystalline product (white to off-white solid) exhibits stability for over 12 months when stored at 2-8°C under inert atmosphere [5] [8].
Table 1: Key Precursors in Imidazo[1,2-a]pyridine Synthesis
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Application |
---|---|---|---|---|
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | 1363383-34-9 | C₁₁H₁₁BrN₂O₂ | 283.12 | Core synthetic intermediate |
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | 1134327-98-2 | C₁₀H₉BrN₂O₂ | 269.10 | Alternative scaffold precursor |
2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | Not specified | C₂₈H₂₅F₂N₇O₄S | 602.61 | Radiolabeling precursor for PET tracers |
Microwave irradiation has revolutionized late-stage functionalization of bromoimidazopyridines by significantly accelerating Mizoroki–Heck cross-coupling reactions. Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate undergoes efficient coupling with acrylic derivatives under controlled microwave conditions (120-150°C, 20-40 minutes) using palladium acetate (2-5 mol%) as catalyst and triethylamine as base in dimethylformamide (DMF)/water mixtures. This approach achieves 85-92% isolated yield of alkenylated products, compared to ≤60% yield observed with conventional thermal heating over 12-24 hours [5] [8].
The reaction demonstrates excellent functional group tolerance: electron-deficient alkenes (methyl acrylate, ethyl acrylate), vinyl ketones, and styrenes all participate effectively. Critical to success is the rigorous exclusion of oxygen through nitrogen sparging, which prevents palladium black formation and catalyst deactivation. Post-reaction purification employs silica gel chromatography with ethyl acetate/hexane gradients (30-70% EtOAc) to isolate crystalline products characterized by ¹H/¹³C NMR, LC-MS, and elemental analysis. This methodology enables rapid diversification of the imidazopyridine scaffold for structure-activity relationship (SAR) studies in drug discovery programs [8].
Table 2: Optimization of Microwave-Assisted Mizoroki-Heck Reactions
Alkene Partner | Temperature (°C) | Time (min) | Catalyst Loading (mol%) | Isolated Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
Methyl acrylate | 120 | 20 | 2 | 89 | <3% |
Ethyl acrylate | 130 | 25 | 3 | 92 | <2% |
Styrene | 140 | 30 | 4 | 85 | <5% |
Vinyl acetate | 150 | 40 | 5 | 78 | <8% |
Palladium-catalyzed cross-couplings transform ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate into pharmaceutically relevant intermediates through C–C and C–N bond formation. Suzuki-Miyaura coupling with arylboronic acids demonstrates particular utility, employing Pd(PPh₃)₄ (3 mol%) and potassium carbonate base in toluene/ethanol/water (4:1:1) at 80°C for 2 hours. This achieves 75-95% conversion to biaryl derivatives, with performance dependent on phosphine ligand selection: bulky electron-rich ligands (SPhos, XPhos) suppress protodebromination side products (<5%) compared to triphenylphosphine (≤15% side products) [5] [8].
Key process parameters include: solvent polarity (higher polarity enhances reaction rate), boronic acid stoichiometry (1.2 equivalents optimal), and water content (10-20% accelerates transmetalation). For amination reactions, Buchwald-Hartwig conditions (Pd₂(dba)₃/XantPhos catalyst system) couple primary and secondary amines in dioxane at 100°C, achieving 70-88% yields of aminoimidazopyridines. These protocols enable installation of diverse pharmacophores including piperazine, morpholine, and substituted anilines, which enhance binding to biological targets like PI3K/mTOR kinases [8].
The imidazo[1,2-a]pyridine scaffold serves as an ideal platform for positron emission tomography (PET) tracer development due to its metabolic stability and target affinity. Carbon-11 labeling of ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate derivatives employs N-demethylated precursors (e.g., 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide) which undergo rapid N-[¹¹C]methylation using [¹¹C]methyl triflate in acetone at room temperature. This method achieves 40-50% radiochemical yield (decay-corrected) within 25 minutes from end-of-bombardment, with >99% radiochemical purity confirmed by analytical HPLC [4].
The radiotracer N-[¹¹C]7 exhibits excellent targeting of PI3K/mTOR in cancer models, with molar activities of 296-555 GBq/µmol at end-of-synthesis – sufficient for microdosing studies. Purification employs semi-preparative HPLC (C18 column, 20% CH₃CN/80% 20mM H₃PO₄) followed by solid-phase extraction formulation in ethanol/saline. This methodology addresses the critical challenge of rapid radiolabeling within carbon-11's short half-life (20.4 minutes), enabling non-invasive imaging of PI3K/mTOR pathway dysregulation in oncology applications [4].
Table 3: Carbon-11 Radiolabeling Parameters for Imidazo[1,2-a]pyridine Tracers
Parameter | Value Range | Analytical Method | Significance |
---|---|---|---|
Radiochemical Yield | 40-50% (decay-corrected) | γ-detection HPLC | Efficient use of [¹¹C]precursor |
Molar Activity | 296-555 GBq/µmol | Mass-calibrated HPLC | Enables receptor occupancy studies |
Radiochemical Purity | >99% | Radio-HPLC (C18 reverse phase) | Ensures diagnostic specificity |
Synthesis Time | 23-27 min from EOB | Process monitoring | Compatible with C-11 half-life |
Formulation | Ethanol/saline (≤10%) | Sterile filtration | Ready for intravenous administration |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: